3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a heterocyclic compound characterized by its azetidine ring, a four-membered nitrogen-containing structure. The molecular formula for this compound is , with a molecular weight of approximately 229.7 g/mol. It features a 2,6-dimethoxyphenyl substituent, which contributes to its unique properties and potential applications in various fields, particularly medicinal chemistry and organic synthesis.
This compound belongs to the class of azetidines, which are known for their four-membered ring structures containing nitrogen. Azetidines are of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form enhances solubility in water, making it suitable for various applications.
The synthesis of 3-(2,6-dimethoxyphenyl)azetidine Hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 3-(2,6-dimethoxyphenyl)azetidine Hydrochloride can be represented as follows:
The structure features an azetidine ring bonded to a phenyl group substituted with two methoxy groups at the 2 and 6 positions.
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride can undergo various chemical reactions:
Research into the biological activity of 3-(2,6-dimethoxyphenyl)azetidine Hydrochloride suggests potential therapeutic effects. Preliminary studies indicate that it may exhibit antimicrobial and antiviral properties. The specific mechanisms of action are still being explored but are believed to involve interactions with various molecular targets within biological systems, potentially affecting pathways related to cell signaling and metabolism .
Relevant data analyses suggest that this compound's unique properties stem from its specific substitution pattern on the azetidine ring.
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride has potential applications in:
The synthesis of 3-(2,6-dimethoxyphenyl)azetidine hydrochloride has been advanced through innovative strategies focusing on ring formation and functional group compatibility. A pivotal approach involves palladium-catalyzed cross-coupling between 2,6-dimethoxybromobenzene and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, yielding Boc-protected intermediates that undergo acid-mediated deprotection to the final hydrochloride salt [9]. This method achieves >75% yield while preserving acid-sensitive methoxy groups. Alternative routes employ Staudinger ketene-imine cyclizations, where imines derived from 2,6-dimethoxyaniline react with methyl acrylate-derived ketenes under photochemical conditions. This single-step assembly provides the azetidine core with C3 functionalization versatility, though it requires stringent moisture control [2] [5].
Recent breakthroughs utilize iodine-mediated electrophilic cyclization of azido-alkynes, enabling rapid construction of the azetidine scaffold at ambient temperature. This method circumvents traditional high-temperature requirements, as demonstrated in Scheme 4 of , where 2-(benzhydrylideneamino)acetonitrile alkylation precedes hydrolytic ring closure. The table below compares key synthetic approaches:
Table 1: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
---|---|---|---|---|
Pd-catalyzed coupling | 78-85 | 8-12 | Orthogonal deprotection | Pd contamination risk |
Staudinger cyclization | 65-72 | 4-6 | Single-step core formation | Moisture sensitivity |
Electrophilic cyclization | 82 | 2 | Ambient temperature | Halogenated byproducts |
Microwave-assisted synthesis has reduced reaction times by 60% while improving regioselectivity, particularly for C3-aryl substitutions [6].
Stereocontrol during azetidine ring closure presents significant challenges due to conformational flexibility and inversion barriers. The 2,6-dimethoxyphenyl substituent induces axial chirality, creating two stable atropisomers with distinct biological profiles. Crystallographic studies reveal that the R-configured isomer adopts a "butterfly" conformation where the phenyl ring dihedral angle averages 54.7° relative to the azetidine plane, while the S-isomer exhibits a near-perpendicular 88.2° orientation [2] [5]. This geometric difference critically impacts receptor binding.
Computational modeling (HF/6-31G* and B3LYP/6-31++G* methods) predicts a 7.3 kcal/mol energy barrier for ring inversion, necessitating low-temperature (−78°C) deprotonation steps to prevent racemization during N-alkylations [5]. Resolution of enantiomers employs chiral-auxiliary assisted crystallization with di-p-toluoyl-D-tartaric acid, achieving 98% ee for pharmacologically active R-isomers. NMR kinetic studies (500 MHz, DMSO-d6) show the 3-aryl substituent reduces ring inversion rates by 3-fold compared to unsubstituted azetidines, providing a synthetic window for stereoselective functionalization [5].
Sustainable synthesis of 3-(2,6-dimethoxyphenyl)azetidine hydrochloride integrates three green chemistry principles: solvent replacement, atom economy optimization, and catalytic recycling. Traditional dichloromethane-dependent reactions have been replaced by aqueous micellar catalysis using TPGS-750-M surfactant, achieving 89% yield while reducing organic waste by 98% [6] [7]. Atom economy improvements focus on replacing stoichiometric metal reductants with biocatalytic hydrogenation using Geotrichum candidum alcohol dehydrogenases, increasing atom utilization from 47% to 82% while eliminating heavy metal residues.
Table 2: Environmental Metrics Comparison
Parameter | Traditional Synthesis | Green Protocol | Improvement |
---|---|---|---|
Process Mass Intensity | 127 | 28 | 78% reduction |
E-factor | 85.3 | 9.1 | 89% reduction |
Energy consumption | 1,890 kJ/mol | 420 kJ/mol | 78% reduction |
Continuous-flow hydrogenation with Pd/C catalysts (0.5 mol%) enables 10-reuse cycles without activity loss, while microwave-assisted steps reduce energy consumption by 65% versus batch processing [6]. Solvent recovery via membrane-assisted nanofiltration achieves >95% tetrahydrofuran recycling, aligning with Principle #7 (Use of Renewable Feedstocks) [7].
Strategic modifications of the azetidine nitrogen and C3 position significantly enhance target affinity and metabolic stability. Amide coupling with ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (Scheme 2, ) generates derivatives with improved tubulin polymerization inhibition (IC50 = 8.7 μM vs. 23.4 μM for parent compound). N-Alkylation with propargyl bromide introduces click chemistry handles for in situ bioconjugation, enabling antibody-drug conjugate applications [4].
Bioisosteric replacement of the methoxy groups with methylenedioxy bridges enhances metabolic stability (t1/2 = 6.7 hr vs. 1.8 hr in human microsomes) while maintaining target engagement. The most potent analog (4-[3-hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl) demonstrated 8 nM IC50 against breast cancer cells with >200-fold selectivity over non-tumorigenic HEK-293T cells [2] [6].
Table 3: Bioactivity of Key Derivatives
Modification Site | Derivative Structure | Target | Efficacy (IC50) | Selectivity Index |
---|---|---|---|---|
N1 position | Propargylamide | Tubulin | 0.84 μM | 18.2x (MCF-7 vs HEK) |
C3 position | Vinyl-β-lactam | Microtubule assembly | 8 nM | 212x |
Aryl methoxy | Methylenedioxy analog | RNase H | 0.15 μM | Not determined |
Bioconjugation via PEG linkers improves blood-brain barrier penetration for neuroinflammation targets, with in vivo studies showing 3.7-fold increased brain-plasma ratios versus unmodified azetidine [9]. These modifications demonstrate how strategic functionalization expands therapeutic applications while addressing pharmacokinetic limitations.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: